molecular formula C11H10N6 B7632839 1-Phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole

1-Phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole

Cat. No.: B7632839
M. Wt: 226.24 g/mol
InChI Key: OMWKMLCJFOYLSW-UHFFFAOYSA-N
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Description

1-Phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds efficiently in the presence of a base like triethylamine and can be carried out in various solvents, including water and organic solvents .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In medicinal applications, it may interact with enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6/c1-2-4-10(5-3-1)17-9-12-11(14-17)8-16-7-6-13-15-16/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWKMLCJFOYLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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